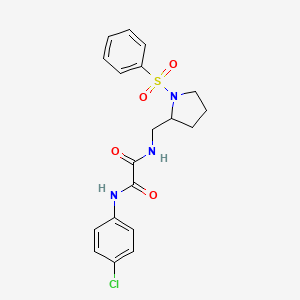

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

説明

特性

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-chlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c20-14-8-10-15(11-9-14)22-19(25)18(24)21-13-16-5-4-12-23(16)28(26,27)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUDJRLHOHCEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the reaction of pyridin-2-yl-4-oxobutanal derivatives with amines . The phenylsulfonyl group is introduced through sulfonylation reactions, which involve the reaction of phenylsulfonyl chloride with the pyrrolidine derivative under basic conditions . The final step involves the formation of the oxalamide moiety through the reaction of the intermediate with oxalyl chloride and an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and oxalamide formation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

化学反応の分析

Types of Reactions

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxalamide moiety can be reduced to form amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials and catalysts.

作用機序

The mechanism of action of N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenylsulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular pathways involved depend on the specific biological context and the target molecules.

類似化合物との比較

Structural and Functional Comparison with Similar Oxalamide Derivatives

Core Structural Variations

The target compound differs from analogs primarily in its N2-substituent :

- Piperidine/morpholino-thiazole (Compounds 8–11, 27): Feature nitrogen-containing heterocycles (e.g., piperidine) linked to hydroxyethyl-thiazole groups, optimizing solubility and target binding .

- Hydroxybenzyl/phenethyl (Compounds 115–120): Incorporate phenolic or methoxy groups, favoring hydrogen bonding and cytochrome P450 activation .

Key Observations :

- Yield : Target analogs with piperidine/pyrrolidine-thiazole motifs exhibit moderate yields (37–55%), influenced by stereochemical complexity .

- Purity : Hydroxyethyl-thiazole derivatives (e.g., Compound 15, 95% HPLC) demonstrate high purity, critical for biological assays .

- Mass Data : Molecular weights correlate with substituent bulk; sulfonamide groups (target) may increase mass compared to hydroxybenzyl analogs .

Metabolic and Pharmacokinetic Profiles

- Metabolic Stability : Sulfonamide groups (target) resist oxidative metabolism compared to hydroxyethyl-thiazole analogs, which may undergo glucuronidation .

- Solubility: Hydroxyethyl-thiazole and morpholino derivatives (e.g., Compound 19 ) show improved aqueous solubility (>1 mg/mL) due to polar moieties, whereas the target compound’s sulfonamide may reduce solubility.

Critical Analysis of Research Findings

- Structural Optimization: The phenylsulfonyl-pyrrolidine group in the target compound represents a novel strategy to balance metabolic stability and target engagement, though direct comparisons with hydroxyethyl-thiazole analogs are lacking .

- Knowledge Gaps: No empirical data exist for the target compound’s antiviral activity or enzyme interactions. Computational modeling (e.g., docking studies) could predict its binding to HIV gp120 or cytochrome P450 isoforms.

生物活性

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

- 4-Chlorophenyl group : This moiety may influence the compound's interaction with biological targets.

- Phenylsulfonyl group : Known for enhancing solubility and bioavailability.

- Pyrrolidin-2-ylmethyl unit : This cyclic structure can affect the pharmacokinetics of the compound.

The molecular formula for N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is , with a molecular weight of approximately 373.88 g/mol.

Biological Activity

Initial studies have indicated that N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibits several biological activities, including:

- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer activity : Preliminary assays suggest potential cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme inhibition | Potential inhibition of serine proteases |

Case Studies

Several studies have explored the biological effects of compounds structurally similar to N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide. For instance:

- Study on Antimicrobial Activity :

- A derivative of this compound was tested against Staphylococcus aureus and demonstrated significant antibacterial activity, suggesting that modifications to the chlorophenyl group could enhance efficacy.

- Cytotoxicity Study :

- Research involving various cancer cell lines indicated that compounds with similar structures exhibit dose-dependent cytotoxicity, with specific emphasis on their ability to induce apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can be influenced by modifications to its structure. Key aspects include:

- Chlorine Substitution : The presence of chlorine on the phenyl ring may enhance lipophilicity, potentially improving cellular uptake.

- Sulfonamide Group : This moiety is crucial for biological activity; alterations could lead to diminished efficacy.

Table 2: Comparison of Structural Variants

| Compound Variant | Key Features | Biological Activity |

|---|---|---|

| N1-(4-fluorophenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide | Fluorine substitution | Increased receptor affinity |

| N1-(3-chlorophenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide | Different chlorine position | Varied enzyme interactions |

| N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide | Original compound | Broad-spectrum activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。